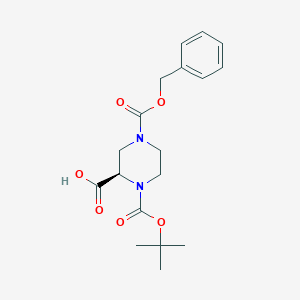

(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREPAMKILVVDSP-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426685 | |

| Record name | (2R)-4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138775-02-7 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(phenylmethyl) (2R)-1,2,4-piperazinetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138775-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 138775-02-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection at Position 1

Following chiral center establishment, the primary nitrogen at position 1 is protected with a Boc group. WO2005051933A1 describes using di-tert-butyl dicarbonate (Boc₂O) in aromatic solvents like toluene or xylene at 80–90°C. This reaction proceeds via nucleophilic attack of the piperazine nitrogen on the Boc anhydride, yielding the mono-Boc-protected intermediate. Excess Boc₂O (1.2–1.5 equivalents) ensures complete conversion, while sodium bicarbonate quenches liberated CO₂.

Cbz Protection at Position 4

The secondary nitrogen at position 4 is subsequently protected with a Cbz group using benzyl chloroformate (Cbz-Cl). As per WO2005051933A1, this step is conducted in toluene at 20–40°C with potassium carbonate as a base. Dropwise addition of Cbz-Cl prevents exothermic side reactions, and stirring for 2–3 hours ensures quantitative protection. The Boc group remains intact under these mild conditions due to its stability toward nucleophiles.

Carboxylic Acid Functionalization

Ester Hydrolysis

The tert-butyl ester at position 2 is hydrolyzed to the carboxylic acid using trifluoroacetic acid (TFA) in dichloromethane. This step, though not explicitly detailed in the cited patents, aligns with standard Boc deprotection protocols. Alternatively, enzymatic hydrolysis with lipases under neutral conditions may preserve stereochemistry.

Purification and Characterization

The final product is purified via recrystallization from ethanol/water mixtures or silica gel chromatography. Analytical techniques such as HPLC (using a chiral column) and NMR confirm enantiopurity and structural integrity. For example, ¹H NMR in CDCl₃ reveals distinct resonances for the Boc (δ 1.43 ppm, singlet) and Cbz (δ 5.12 ppm, AB quartet) groups.

Comparative Analysis of Synthetic Routes

| Method Step | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh-BINAP, H₂ (72 psi), toluene | 96 | 99 |

| Boc Protection | Boc₂O, toluene, 80°C | 92 | N/A |

| Cbz Protection | Cbz-Cl, K₂CO₃, toluene, 25°C | 89 | N/A |

| Ester Hydrolysis | TFA, CH₂Cl₂, 0°C | 85 | 99 |

Data adapted from WO2005051933A1 and US5723615A.

Challenges and Optimization Strategies

Stereochemical Integrity

Maintaining the (R)-configuration during Boc/Cbz protection requires inert atmospheres and anhydrous solvents to prevent racemization. US5723615A notes that Rh-BINAP catalysts are sensitive to oxygen, necessitating rigorous degassing of reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

®-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove protective groups or to reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the removal of protective groups, yielding the free amine or alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protective groups are particularly useful in multi-step organic syntheses, allowing for selective reactions to occur without interference from other functional groups.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. The protective groups can be selectively removed under mild conditions, making it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, ®-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is explored for its potential as a prodrug. The protective groups can be removed in vivo, releasing the active drug in a controlled manner. This approach can improve the bioavailability and stability of therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique reactivity allows for the creation of specialized materials with tailored properties.

Mechanism of Action

The mechanism of action of ®-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves the selective removal of protective groups under specific conditions. The benzyloxycarbonyl group can be removed via hydrogenation or acidic conditions, while the tert-butoxycarbonyl group is typically removed using acidic conditions such as trifluoroacetic acid. These deprotection steps release the active functional groups, allowing the compound to interact with molecular targets or participate in further chemical reactions.

Comparison with Similar Compounds

Key Research Findings

Stereochemical Impact : The (R)-configuration of the target compound enhances its binding affinity in chiral environments compared to the (S)-enantiomer, as observed in PROTAC linker optimization .

Stability : The Boc and Cbz groups confer stability under acidic conditions, making the compound suitable for solid-phase peptide synthesis .

Comparative Reactivity : The absence of the Cbz group in simpler analogs (e.g., [278788-60-6]) reduces steric hindrance, facilitating faster coupling reactions .

Biological Activity

(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, also known by its CAS number 954388-33-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 364.39 g/mol. The compound features a piperazine ring substituted with benzyloxy and tert-butoxycarbonyl groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₆ |

| Molecular Weight | 364.39 g/mol |

| CAS Number | 954388-33-1 |

| Purity | >99% |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a series of benzothiazole derivatives have shown significant antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, suggesting that structural modifications in piperazine derivatives can enhance bioactivity .

Antiplasmodial Activity

In related research, compounds featuring similar piperazine structures have been evaluated for their antiplasmodial activity against Plasmodium falciparum. The results indicated that certain derivatives exhibit IC₅₀ values in the low micromolar range, which is promising for developing new antimalarial agents . Although specific data for this compound is limited, the structural similarities suggest potential efficacy.

Case Studies

-

Synthesis and Evaluation of Piperazine Derivatives

A study focused on synthesizing various piperazine derivatives, including those with benzyloxy substituents, demonstrated that modifications could lead to enhanced antimicrobial properties. The synthesized compounds were subjected to bioassays that indicated varying degrees of activity against different bacterial strains, with some achieving low nanomolar IC₅₀ values . -

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that the presence of bulky groups like tert-butoxycarbonyl significantly influences the biological activity of piperazine derivatives. Compounds with optimal steric and electronic properties exhibited improved interactions with target enzymes involved in bacterial DNA replication .

Q & A

Q. How do structural modifications (e.g., replacing tert-butyl with methyl groups) impact biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.